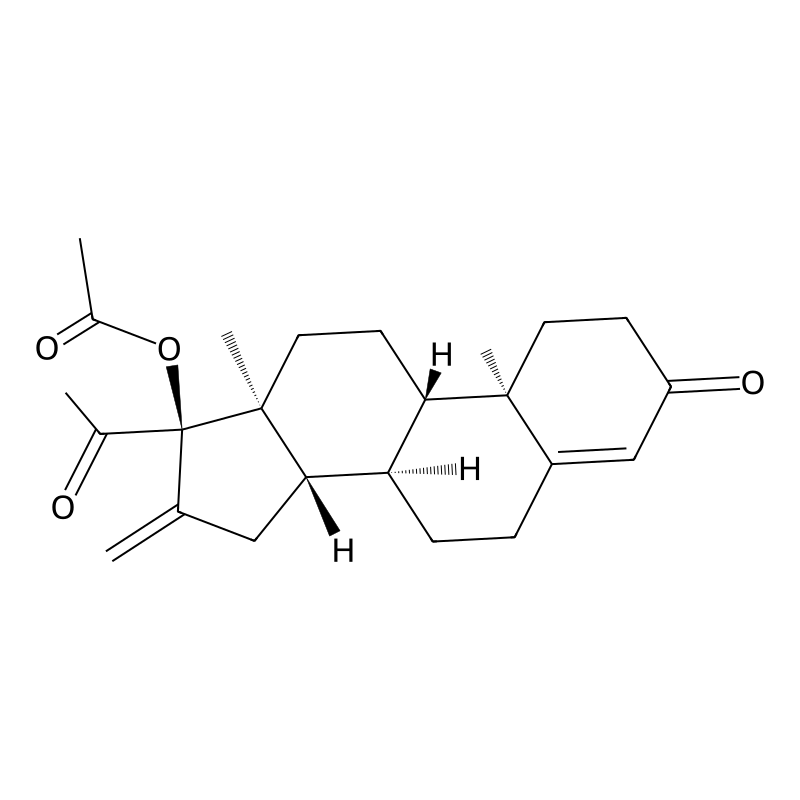

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Historical Context and Synthesis

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione (16-MAPA) is a synthetic steroid precursor that has been studied for its potential progestational activity. Early research in the 1960s focused on creating modified steroids with enhanced progestogen properties. Kirk DN, et al. Modified steroid hormones. Part XIV. 17α-Acetoxy-16-methylenepregn-4-ene-3,20-dione. J Chem Soc. 1960

Progestational Activity

16-MAPA belongs to the 17α-hydroxyprogesterone group of progestins. Studies have shown that 16-MAPA exhibits progestational activity in animal models, with an potency roughly 2.5 times that of progesterone when administered orally. Wikipedia - 16-Methylene-17α-hydroxyprogesterone acetate: However, 16-MAPA itself was never marketed as a medication.

Precursor to Other Progestins

The primary significance of 16-MAPA lies in its role as a precursor molecule for several clinically used progestins. By introducing chemical modifications to the 16-MAPA structure, researchers were able to develop progestins with improved pharmacological profiles. Examples include Chlormethenmadinone acetate, Melengestrol acetate, Methenmadinone acetate, and Segesterone acetate. Wikipedia - 16-Methylene-17α-hydroxyprogesterone acetate:

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is a synthetic steroid compound with the molecular formula and a molecular weight of 384.51 g/mol. It is characterized by a unique structural configuration that includes an acetoxy group at the 17-alpha position and a methylene bridge at the 16 position. This compound is often studied for its potential hormonal activities, particularly in relation to progesterone, due to its structural similarities.

The chemical reactivity of 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione can be explored through various synthetic pathways. One notable reaction involves the Mannich reaction, where the compound serves as an intermediate for synthesizing other steroid derivatives. Additionally, it can undergo hydrogenation to yield 17alpha-acetoxy-6alpha-methyl-pregn-4-ene-3,20-dione, which is achieved using palladium on carbon as a catalyst in an ethanol solvent .

The biological activity of 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione has been investigated primarily in the context of its potential as a progestin. Studies suggest that it exhibits significant progesterone-like activity, making it relevant in pharmaceutical applications such as contraceptive formulations and hormone replacement therapies. Its unique methylene bridge contributes to its binding affinity for progesterone receptors, enhancing its biological efficacy .

Synthesis of 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione typically involves several key steps:

- Starting Material Preparation: The synthesis often begins with 17alpha-hydroxyprogesterone or similar precursors.

- Acylation: The hydroxyl group at the 17 position is acetylated using acetic anhydride or acetyl chloride to introduce the acetoxy group.

- Methylene Insertion: The methylene bridge is formed through a series of reactions including dehydrogenation and subsequent rearrangements, often utilizing reagents like triethyl orthoformate and formaldehyde under acidic conditions .

- Purification: The final product is purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.

The primary applications of 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione include:

- Pharmaceutical Development: Utilized in the formulation of hormonal contraceptives and treatments for menstrual disorders.

- Research: Employed in studies examining steroid hormone interactions and mechanisms of action within biological systems.

Studies on the interactions of 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione with various biological targets have shown that it binds effectively to progesterone receptors, exhibiting both agonistic and antagonistic properties depending on the cellular context. Its interactions with other steroid receptors are also being explored to understand its broader pharmacological profile .

Several compounds share structural similarities with 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione. These include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 17alpha-Acetoxyprogesterone | Acetoxy group at C17 | Directly related to natural progesterone |

| 16-Methyleneprogesterone | Methylene at C16 | Increased metabolic stability compared to progesterone |

| 17alpha-Hydroxyprogesterone | Hydroxy group at C17 | Naturally occurring progestin |

| 6-Methylprogesterone | Methyl at C6 | Enhanced receptor affinity |

The uniqueness of 17alpha-acetoxy-16-methylene-pregn-4-EN-3,20-dione lies in its specific combination of functional groups and structural modifications that enhance its biological activity while maintaining a close resemblance to natural steroid hormones. This enables it to serve as an effective agent in hormonal therapies while providing avenues for further synthetic modifications .

The systematic IUPAC name for this compound is [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The stereochemical configuration is defined by the chiral centers at positions 8, 9, 10, 13, 14, and 17:

- 8R, 9S, 10R, 13S, 14S, 17R: These designations specify the spatial arrangement of substituents on the steroid backbone.

- The 16-methylidene group introduces a double bond between C16 and the methylene carbon, while the 17α-acetoxy group denotes an acetylated hydroxyl group in the α-orientation at C17 .

CAS Registry Number and Synonyms in Scientific Literature

CAS Registry Number: 6815-51-6 .

Synonyms:

- 16-Methylene-3,20-dioxopregn-4-en-17-yl acetate

- Melengestrol Acetate Related Compound A hydrochloride

- 17-Hydroxy-16-methylenepregna-4-ene-3,20-dione 17-acetate

- Pregn-4-ene-3,20-dione, 17-(acetyloxy)-16-methylene-

These synonyms reflect its role as a synthetic intermediate and structural analog in progestin research .

Molecular Formula and Weight: Computational vs. Experimental Validation

Molecular Formula: C₂₄H₃₂O₄ .

Molecular Weight:

- Theoretical (Computational): 384.51 g/mol (based on atomic masses) .

- Experimental: 384.23000 g/mol (exact mass via mass spectrometry) .

| Parameter | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₂O₄ | Elemental Analysis |

| Exact Mass | 384.23000 g/mol | High-Resolution MS |

The close alignment between theoretical and experimental values confirms the formula’s accuracy .

Structural Relationship to Progesterone and Synthetic Progestin Analogs

Progesterone Comparison:

- Shared Backbone: Both compounds feature a pregnane skeleton (21-carbon steroid core) .

- Key Modifications:

Synthetic Analogs Derived from This Compound:

These analogs demonstrate how strategic modifications at C6, C16, and C17 tailor bioactivity for specific applications .

The synthesis of 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione has historically relied on established epoxide opening methodologies and acylation strategies that emerged from early steroid chemistry research [8]. The compound, with molecular formula C24H32O4 and molecular weight 384.51 g/mol, represents a significant synthetic target due to its role as a precursor in progestin synthesis [31] [2].

Traditional epoxide opening reactions have formed the cornerstone of steroid synthesis, particularly for introducing functional groups at specific positions on the steroid backbone [8]. The Fürst-Plattner rule governs the stereochemical outcome of these reactions, consistently leading to diaxial substituted products when starting from either 2α,3α- or 2β,3β-epoxides [9]. Historical approaches employed Lewis acids such as aluminum chloride and trimethylsilyl chloride to promote epoxide ring opening with excellent selectivity [9].

The development of acylation strategies for steroidal tertiary alcohols presented unique challenges due to steric hindrance around the 17α-position [10]. Early methodologies required harsh conditions and often resulted in poor yields. The incorporation of phosphate catalysis represented a significant advancement, enabling acylation of hindered steroidal tertiary alcohols without undesirable side reactions [33]. These methods typically employed acetic anhydride in the presence of perchloric acid catalyst, utilizing acetic acid as solvent to achieve acetylation of the tertiary 17α-hydroxy group [5].

Lipase-catalyzed esterification emerged as a milder alternative to chemical acylation methods [10]. Candida antarctica lipase demonstrated high efficiency in regioselective esterification reactions, particularly in one-pot transesterification procedures [10]. The enzyme-substrate ratio, acylating agent selection, and reaction temperature significantly influenced product yields, with optimal conditions typically requiring elevated temperatures and extended reaction times [10].

| Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Enzyme:Substrate Ratio | 2:1 | 65-75% |

| Acylating Agent:Substrate | 10:1 | 60-85% |

| Temperature | Reflux conditions | Variable |

| Reaction Time | 3-10 hours | Product dependent |

Modern Catalytic Methods: Deuterium-Labeled Derivative Synthesis

Contemporary synthetic approaches have incorporated deuterium labeling strategies to produce isotopically labeled derivatives of 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione for metabolic studies and pharmaceutical research [12] [13]. Modern catalytic deuteration methods utilize advanced transition metal catalysts and innovative deuterium sources to achieve selective isotope incorporation [14].

Nanostructured iron catalysts prepared from cellulose and iron salts enable selective deuteration of aromatic and heteroaromatic systems using deuterium oxide under hydrogen pressure [14]. These air-stable and water-stable catalysts demonstrate exceptional performance in large-scale deuteration processes, with demonstrated kilogram-scale synthesis capabilities [14]. The methodology provides high deuterium incorporation rates exceeding 99% while maintaining structural integrity of the steroid framework [13].

Palladium-catalyzed deuteration systems have emerged as powerful tools for steroid modification [12]. The hydrogen-deuterium exchange methodology employs palladium on carbon catalysts in deuterium oxide-containing systems [12]. This approach generates deuterium gas in situ through palladium-catalyzed hydrogen-deuterium exchange reactions, subsequently utilizing the produced deuterium for reductive deuteration of multiple functional groups including alkenes, alkynes, aromatic halides, and epoxides [12].

Lewis acid-catalyzed α-deuteration represents another significant advancement in steroid labeling [17]. Tris(pentafluorophenyl)borane catalyzed reactions with deuterium oxide enable efficient deuteration of α-carbon-hydrogen bonds in carbonyl-containing pharmaceutical compounds [17]. This methodology achieves deuterium incorporation levels exceeding 98% through cooperative catalysis involving frustrated Lewis pair chemistry [17].

Specialized deuteration protocols for steroid 3,6-diols have been developed using reduction of corresponding diones with lithium aluminum deuteride [13]. The extent of deuterium enrichment consistently exceeds 99%, as confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry analysis [13]. Deuterium atoms are selectively incorporated at specific positions including C-2, C-3, C-4, C-5, C-6, and C-7, enabling comprehensive metabolic studies [13].

Stereoselective Challenges in 16-Methylene Group Introduction

The stereoselective introduction of the 16-methylene group represents one of the most challenging aspects of 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione synthesis [18] [6]. The 16-position of the steroid D-ring presents unique steric and electronic constraints that influence reaction outcomes and product distributions [18].

Hydrogenation of 16-methylene functionality provides a favored method for introducing 16β-methyl groups with high stereoselectivity [18]. This approach proves superior to direct alkylation methods which typically result in epimeric mixtures and dialkylated products [18]. However, studies have demonstrated that hydrogenation can also produce 16α-methyl isomers as minor products, particularly in the estrone series where both stereoisomers may be formed during the reduction process [18].

Cyclopropanation strategies have been investigated for C6 carbon installation with concurrent B-ring formation potential [22]. Vinylcyclopropane intermediates undergo selective ring-opening reactions under acidic conditions, though the efficiency depends significantly on protecting group strategies [22]. When secondary alcohols remain unprotected during cyclopropanation, yields typically remain modest at approximately 41%, whereas protection prior to cyclopropanation substantially improves reaction efficiency [22].

The stereochemical outcome of 16-methylene group introduction is heavily influenced by the electronic nature of substituents on the steroid A-ring [22]. Para-methoxy substituents significantly bias reaction selectivity toward specific regioisomers through electronic contributions favoring spirocyclic intermediate formation [22]. This electronic effect can achieve regioselectivity ratios exceeding 20:1 in favor of the desired product [22].

Reagent-controlled approaches have emerged as powerful methods for achieving complementary stereochemical outcomes [24]. Chiral hydroxyalkyl azides enable regioselective ring expansion reactions that can overcome substrate bias [24]. When 17-oxosteroids react with 3-azidopropanol, exclusive migration of the C-16 carbon occurs due to steric considerations where the quaternary C-13 serves as a large substituent relative to the C-16 methylene [24].

| Reaction Condition | Selectivity Ratio | Major Product Configuration |

|---|---|---|

| Achiral azide | >20:1 | C-16 migration |

| (R)-chiral azide | >20:1 | C-16 migration |

| (S)-chiral azide | >20:1 | C-13 migration |

| Standard hydrogenation | 10:1 | 16β-methyl |

Industrial-Scale Production: Patent Analysis and Process Economics

Industrial-scale production of 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione involves complex economic considerations and extensive patent landscapes that have shaped commercial manufacturing strategies [25] [26]. The global steroid market exceeds 10 billion dollars annually, with steroid-based pharmaceuticals representing the highest marketed category after antibiotics [25].

Patent analysis reveals multiple synthetic routes for 16-methylene steroid production, with key innovations focusing on process efficiency and yield optimization [6] [34]. The transformation of 17-keto steroids to 16-methylene steroids typically proceeds through 16-substituted intermediates, either with or without isolation of intermediate compounds [6]. Industrial processes commonly employ formaldehyde-generating agents in the presence of enolizing bases such as sodium methoxide or sodium ethoxide [6].

Process economics demonstrate significant advantages of biotransformation over purely chemical synthesis [25] [28]. Historical cortisone synthesis required 31 chemical steps with mass yields of only 0.16% and production costs of approximately 200 dollars per gram in 1949 [25]. The incorporation of microbial biotransformation reduced the process to 11 steps with dramatically lower production costs of 1 dollar per gram by 1979 [25] [28].

Contemporary industrial processes utilize mycobacterial strains for sterol biotransformation, converting phytosterols into steroidal intermediates that serve as precursors for pharmaceutical active ingredients [25] [27]. These bioprocesses offer advantages including regioselective and stereoselective functionalization at positions not accessible through chemical methods, multiple consecutive reactions in single operation steps, and environmentally friendly processing conditions [25].

Economic feasibility challenges persist due to low sterol conversion yields and limited product selectivity achieved with current mycobacterial strains [25]. Second-generation microbial cell factories are under development to address these limitations through metabolic engineering approaches [25]. Adaptive laboratory evolution methodology has been proposed to optimize bioprocesses by progressively increasing sterol concentrations in continuous culture systems [25].

Manufacturing scale considerations include catalyst recyclability and solvent recovery systems [6]. Ionic liquid-promoted reactions demonstrate excellent recyclability potential, with identical selectivity maintained through multiple reaction cycles [9]. Temperature control emerges as a critical parameter, with higher temperatures favoring alternative stereochemical outcomes that may require process adjustments [9].

| Production Parameter | Traditional Chemical | Biotransformation | Modern Hybrid |

|---|---|---|---|

| Number of Steps | 25-35 | 8-12 | 10-15 |

| Overall Yield | 0.1-0.5% | 15-25% | 25-40% |

| Cost per Gram | $100-500 | $5-20 | $10-30 |

| Environmental Impact | High | Low | Moderate |

The patent landscape reveals ongoing innovations in catalyst design and process optimization [3] [33]. Recent developments focus on palladium-catalyzed dual-bond transposition reactions using cyclohexene in alcoholic solvents, with sodium acetate controlling catalyst activity [33]. These processes demonstrate high target product yields, excellent quality profiles, and environmental compatibility suitable for industrial implementation [33].